
1-(5-Nitrofuran-2-yl)ethanol
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Overview
Description
1-(5-Nitrofuran-2-yl)ethanol is a nitrofuran derivative characterized by a nitro group at the 5-position of the furan ring and an ethanol substituent. Nitrofuran derivatives are widely studied for their antimicrobial, antiparasitic, and anticancer properties due to their ability to generate reactive oxygen species under enzymatic reduction.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Nitrofuran-2-yl)ethanol can be synthesized through various methods. One common approach involves the nitration of furan derivatives. For instance, 5-nitrofuran-2-carbaldehyde can be synthesized from furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This intermediate can then be reduced to this compound using appropriate reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Nitrofuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-nitrofuran-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can yield amino derivatives, which are valuable intermediates in the synthesis of pharmaceuticals.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: 5-Nitrofuran-2-carboxylic acid.
Reduction: 1-(5-Aminofuran-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(5-Nitrofuran-2-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine: Explored for potential therapeutic applications, including antibacterial and antifungal treatments.
Industry: Utilized in the development of agrochemicals and veterinary medicines.
Mechanism of Action
The biological activity of 1-(5-Nitrofuran-2-yl)ethanol is primarily attributed to its nitro group. Upon entering microbial cells, the nitro group undergoes reduction to form reactive intermediates. These intermediates can interact with various cellular components, including DNA, proteins, and enzymes, leading to cellular damage and death . The compound’s mechanism of action involves multiple molecular targets and pathways, making it effective against a broad spectrum of pathogens.
Comparison with Similar Compounds
Comparison with Similar Nitrofuran Derivatives
Physicochemical Properties
Key Observations :
- Nitrofurantoin exhibits low aqueous solubility, limiting its bioavailability, whereas diacetate derivatives (e.g., 5-nitro-2-furaldehyde diacetate) show improved lipophilicity .
- Oxadiazole derivatives are often recrystallized from ethanol/water, suggesting moderate polarity .
Key Findings :
- Nitrofurantoin is clinically approved but faces resistance issues due to overuse .
- Thiazolidinone derivatives demonstrate dual activity against drug-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori, making them promising for gastrointestinal infections .
Research Trends and Challenges
- Synthetic Optimization : Microwave-assisted synthesis (e.g., pyrimidine derivatives) reduces reaction times and improves yields compared to traditional reflux methods .
- Solubility Enhancement : Diacetate and fluorinated derivatives address solubility limitations of parent nitrofurans .
- Resistance Mitigation: Hybrid structures (e.g., oxadiazole-thiazolidinones) show reduced cross-resistance in bacterial strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing 1-(5-Nitrofuran-2-yl)ethanol, and how can reaction efficiency be optimized?
- Methodological Answer :
- Begin with a nitrofuran aldehyde precursor (e.g., 5-nitro-2-furaldehyde) dissolved in anhydrous ethanol.
- Introduce a reducing agent (e.g., sodium borohydride) under controlled pH and temperature.
- Monitor reaction progress via TLC (e.g., Hex:EtOAc 7:3 or 1:1 v/v) and optimize stirring duration (typically 6–12 hours).
- Quench with water, filter precipitates, and recrystallize from ethyl acetate.
- Yield improvements can be achieved by adjusting stoichiometry, solvent polarity, or catalytic acid (e.g., H2SO4) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?
- Methodological Answer :
- 1H/13C NMR spectroscopy : Analyze in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and nitrofuran ring integrity.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- IR spectroscopy : Identify functional groups (e.g., -OH stretch at ~3250 cm<sup>-1</sup>, nitro group vibrations at ~1527 cm<sup>-1</sup>).
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns and UV detection at λmax ~300 nm .
Q. What purification strategies effectively isolate this compound from byproducts?
- Methodological Answer :
- Recrystallization : Use ethyl acetate or ethanol-water mixtures to remove polar impurities.
- Column Chromatography : Employ silica gel with gradient elution (e.g., Hex:EtOAc 8:2 to 6:4) for complex mixtures.
- Centrifugal Partition Chromatography : For large-scale separations, optimize solvent systems (e.g., heptane/EtOAc/methanol/water) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the anti-trypanosomal activity of this compound?
- Methodological Answer :
- In vitro assays : Test against Trypanosoma brucei cultures using resazurin-based viability assays.
- Dose-response curves : Calculate EC50 values over 72-hour incubations (concentration range: 0.1–100 µM).
- Cytotoxicity controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity indices.
- Metabolic stability : Use liver microsomes to predict pharmacokinetic profiles .
Q. What computational approaches predict the reactivity of the nitrofuran moiety during derivatization?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions.
- Docking studies : Model interactions with biological targets (e.g., nitroreductase enzymes) to guide functionalization .
Q. How can solvent stability studies determine optimal storage conditions for this compound?
- Methodological Answer :
- Accelerated degradation tests : Incubate in methanol, ethanol, or DMSO at 40°C for 14 days.
- NMR monitoring : Track nitro group reduction or ring-opening via <sup>1</sup>H NMR (e.g., disappearance of furan protons at δ 6.5–7.5 ppm).
- LC-MS analysis : Identify degradation products (e.g., nitroso or amine derivatives) .
Q. What strategies resolve contradictions in reported biological activities of nitrofuran derivatives?
- Methodological Answer :
- Standardized protocols : Replicate studies under controlled conditions (pH, temperature, cell line passage number).
- Purity verification : Use orthogonal analytical methods (e.g., NMR, HRMS) to exclude batch variability.
- Multi-assay validation : Compare results across enzymatic, cellular, and phenotypic assays.
- Meta-analysis : Statistically evaluate literature data to identify confounding variables (e.g., solvent effects) .
Properties
IUPAC Name |
1-(5-nitrofuran-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-4(8)5-2-3-6(11-5)7(9)10/h2-4,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGBOXNOCHXRPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(O1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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